Perflubron

Overview

Description

Perflubron (C₈F₁₇Br), a perfluorocarbon (PFC)-based compound, is a synthetic oxygen carrier with high gas solubility for oxygen (O₂) and carbon dioxide (CO₂). It is emulsified using egg yolk phospholipids, similar to formulations used in parenteral nutrition, and exhibits an oxygen capacity of 160 mL/L O₂ at a partial pressure of 66.6 kPa (500 mmHg) . Its stability at 4°C for up to four years makes it suitable for clinical storage . Applications include:

- Blood substitutes: Temporary oxygen carrier in hemorrhagic shock or surgical settings .

- Liquid ventilation: Treatment for acute respiratory distress syndrome (ARDS) and neonatal lung injury .

- Imaging: Oral contrast agent for MRI and CT due to its high density and radiopacity .

- Anti-inflammatory and antioxidant effects: Reduces oxidative damage and cytokine production independent of gas transport .

Preparation Methods

Perflubron is generally synthesized through fluorination reactions, typically involving the reaction of octane or other hydrocarbons with fluorine gas and bromine gas . This process requires precise control of reaction temperature and pressure to ensure product quality and purity . Industrial production methods often involve emulsifying the compound in egg yolk phospholipids, similar to those used for total parenteral nutrition .

Chemical Reactions Analysis

Perflubron undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other halogens or functional groups under specific conditions.

Oxidation and Reduction Reactions: While this compound is generally chemically inert, it can undergo oxidation and reduction reactions under extreme conditions.

Common Reagents and Conditions: Reagents such as halogens (chlorine, fluorine) and strong oxidizing or reducing agents are commonly used in these reactions. Conditions often involve high temperatures and pressures to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of this compound.

Scientific Research Applications

Perflubron, also known as perfluorooctylbromide (PFOB), is a perfluorocarbon (PFC) liquid that has been investigated for various clinical and non-clinical applications . this compound has shown promise in improving lung function and reducing inflammation .

Scientific Research Applications

Respiratory Applications

- Liquid Ventilation: this compound is used in liquid ventilation, a mechanical ventilation technique where lungs are insufflated with an oxygenated perfluorochemical liquid instead of air . It improves lung compliance by eliminating the air-liquid interface and opening atelectatic alveoli, which enhances oxygenation . this compound can be administered as a vapor or aerosol to achieve similar effects on lung compliance with fewer side effects . Total liquid ventilation (TLV) using perfluorocarbons has demonstrated promising results for managing neonatal respiratory distress .

- Anti-inflammatory Effects: this compound has demonstrated the ability to decrease cytokine production (TNF alpha, IL 1, IL 6, IL 8) and chemotaxis of activated human alveolar or circulating macrophages in animal studies, suggesting a reduction in pulmonary inflammation and injury . Intratracheal administration of PFC liquids may also reduce pulmonary inflammation and injury . this compound treatment inhibited lung cellular inflammation and the expression of chemokines RANTES, MIP-1 alpha, MIP-1 beta, and MIP-2 in mice infected with respiratory syncytial virus (RSV) . It also abrogated nuclear factor-kappa B activation in the lungs of RSV-infected mice .

- Pulmonary Gas Exchange: Aerosolized this compound improves gas exchange, lung mechanics, and pulmonary artery pressure . Studies on surfactant-depleted piglets showed that aerosolized this compound improved terminal dynamic compliance, pulmonary gas exchange, and pulmonary artery pressure in a dose-dependent manner .

Non-Respiratory Applications

- Diagnostic Imaging: PFC liquids are useful as contrast media because they are inert, non-biotransformable, and of varying radiopacity . They support gas exchange and can be vaporized from the lung, providing useful diagnostic imaging . Radiographic studies of this compound-filled lungs have been informative in showing the degree of pulmonary hypoplasia in animals and humans with congenital diaphragmatic hernia (CDH) .

- Other potential applications: PFCs can be used for brain cooling, drug delivery, gene transfer, or as a contrast agent for ultrasonography of the lung .

Data Table of this compound Applications

Case Studies

While the search results do not provide detailed case studies, they do allude to the following:

- Infants with severe RSV infections: this compound may be considered in future clinical trials for infants with severe RSV infections requiring mechanical ventilation .

- Neonatal Respiratory Distress: Total liquid ventilation (TLV) using perfluorocarbons has shown promising results for the management of neonatal respiratory distress .

- Congenital Diaphragmatic Hernia (CDH): Radiographic studies of the this compound-filled lungs of animals and humans who had congenital diaphragmatic hernia (CDH) have proven informative to show the degree of pulmonary hypoplasia .

Mechanism of Action

Perflubron exerts its effects primarily through its ability to carry and deliver oxygen. When emulsified, this compound can maintain hemodynamic stability during major surgeries, potentially reducing or avoiding intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative hemoglobin levels . The molecular targets and pathways involved include the stabilization of oxygen delivery and the reduction of oxidative stress during surgical procedures.

Comparison with Similar Compounds

Perflubron belongs to the PFC family, which includes compounds like perfluorodecalin and perfluorohexane. Key differentiating factors are outlined below:

Table 1: Key Properties of this compound vs. General PFCs

Table 2: Clinical Efficacy in Transfusion Delay (Orthopedic Surgery)

| Treatment | Transfusion Trigger Reversal Duration | Reversal Rate |

|---|---|---|

| This compound (1.8 g/kg) + 100% O₂ | 80 minutes (median) | 97% |

| Autologous Blood | 55 minutes | 60% |

| Colloid + 100% O₂ | 30 minutes | 76% |

Advantages Over Other PFCs

Enhanced Oxygen Delivery: Pre-oxygenation with 100% O₂ significantly increases O₂ dissolution and prolongs release compared to non-oxygenated this compound .

Multifunctional Applications : Unique utility in imaging, anti-inflammatory therapy, and respiratory support .

Clinical Readiness : Only PFC emulsion in Phase III trials for critical care applications .

Limitations and Challenges

Interference with Diagnostics: this compound causes spurious readings in hemolyzing CO-oximeters (e.g., OSM3, AVL Omni 6), overestimating carboxyhemoglobin by up to 13.2% and methemoglobin by 8.4% . Non-hemolyzing instruments (e.g., AVOX4000, IL Synthesis) are less affected .

Dose-Dependent Side Effects : Fever, back pain, and transient inflammation observed in imaging studies .

Biological Activity

Perflubron, also known as perfluorooctyl bromide (PFOB), is a perfluorocarbon compound that has garnered attention for its unique properties in medical applications, particularly in respiratory therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several biological activities that make it a valuable agent in various medical contexts:

- Oxygen Carrier : this compound can dissolve oxygen and carbon dioxide, enhancing gas exchange in the lungs.

- Oxidative Stress Reduction : It has been shown to protect biological systems from oxidative damage, independent of its anti-inflammatory properties. In vitro studies demonstrated a significant reduction in oxidative stress markers when cells were exposed to this compound prior to oxidative injury .

1. Partial Liquid Ventilation (PLV)

This compound is primarily known for its use in partial liquid ventilation (PLV) for patients with severe respiratory distress, particularly premature infants. Studies have shown that PLV with this compound can improve lung function significantly:

- A study involving 13 premature infants indicated that arterial oxygen tension increased by 138% within one hour after instillation of this compound, with dynamic compliance improving by 61% .

- Chest radiographs revealed symmetric filling and patchy clearing during the transition from liquid to gas ventilation, suggesting effective lung recruitment.

2. Extracorporeal Membrane Oxygenation (ECMO)

In a case study involving a young patient with acute respiratory distress syndrome (ARDS), this compound was used alongside ECMO to facilitate the clearance of intraalveolar debris. The use of this compound led to improved oxygenation and lung aeration over time .

3. Aerosolized Delivery

Research has explored the aerosolized delivery of this compound in animal models. A dose-response study in neonatal swine demonstrated that aerosolized this compound significantly improved arterial oxygen pressure and reduced pulmonary artery pressure, indicating enhanced lung mechanics .

Efficacy of this compound in Various Studies

The following table summarizes key findings from various studies on the efficacy and safety of this compound:

Safety Profile

Safety studies have indicated that intravenous administration of this compound emulsion does not adversely affect immune function or cause significant inflammatory responses. Participants exhibited only minor flu-like symptoms post-administration .

Q & A

Basic Research Questions

Q. What are the key formulation parameters influencing Perflubron emulsion stability, and how are they optimized?

Q. How does this compound enhance MRI imaging of the gastrointestinal tract, and what protocols maximize efficacy?

this compound darkens bowel regions by displacing water in T1-, T2-, and proton-density-weighted sequences. Optimal timing is 5–30 minutes post-ingestion for upper abdominal imaging and 10–40 minutes for pelvic imaging. Clinical trials (n=127) show 92% efficacy in bowel darkening across MRI field strengths (0.38–1.5 T) without artifacts .

Q. What methodologies are used to assess this compound’s oxygen-carrying capacity in preclinical models?

Preclinical studies use intratumoral oxygen probes (e.g., Presens system) to measure real-time oxygen tension after intravenous this compound infusion. A dose of 15 mL/kg increases tumor oxygen levels from 0.02% to >5% within minutes, destabilizing hypoxia-inducible factors (HIF-1α) .

Advanced Research Questions

Q. How do researchers reconcile this compound’s anti-inflammatory effects with its suppression of neutrophil chemotaxis?

this compound reduces Syk phosphorylation in neutrophils, impairing chemotaxis and phagocytosis . However, its anti-inflammatory properties (e.g., attenuated oxidative stress in endothelial cells) are independent of this mechanism, as shown by reduced malondialdehyde levels in lipid peroxidation assays . Researchers must differentiate between direct cellular inhibition and systemic anti-inflammatory outcomes in experimental models.

Q. What experimental strategies mitigate this compound-induced interference in CO-oximetry during clinical studies?

Hemolyzing CO-oximeters (e.g., OSM3, IL482) show significant errors in carboxyhemoglobin (↑13.2%) and methemoglobin (↑8.4%) readings at this compound concentrations >28 g/L. Non-hemolyzing instruments (e.g., AVOXimeter 4000) are preferred, as they reduce interference to <1.4% . Standardizing blood samples to 70 g/L hemoglobin and simulating hemodilution (20% hematocrit) improve data reliability .

Q. How does nebulized this compound enhance lung gene expression without provoking inflammation?

Nebulized this compound transiently disrupts airway tight junctions, increasing adenovirus/AAV vector penetration. Gene expression peaks 6 hours post-exposure, with no inflammation observed in BAL fluid or histology (n=3–5 mice/macaques). Critical parameters include ≥60-minute nebulization and vector administration timing .

Q. What pharmacokinetic models describe this compound’s distribution and elimination in partial liquid ventilation (PLV)?

In adults (n=18), this compound distributes preferentially to dependent lung regions (radiographic score: 3.8 vs. 1.9 in anterior regions). Elimination occurs via evaporation (9.4 mL/h initially) and serum levels plateau at 0.26 mg/dL, persisting for 7 days post-administration . Phase I/II trials use gas chromatography for serum quantification and sequential radiographs for spatial tracking .

Q. Methodological Considerations

Q. How should researchers design studies to optimize this compound’s dual role as a contrast agent and oxygen carrier?

- Contrast Imaging : Prioritize T2-weighted sequences and track timing-dose relationships .

- Oxygen Delivery : Use hyperoxia (FiO₂ >0.8) to maximize oxygen dissolution and monitor via invasive probes .

- Conflict Mitigation : Separate imaging and therapeutic dosing phases to avoid signal interference.

Q. What statistical approaches address variability in this compound emulsion stability data?

Multivariate analysis (e.g., ANOVA with Tukey post-test) accounts for interactions between this compound concentration, EYP levels, and storage temperatures. Logarithmic models (e.g., droplet growth rate vs. 1/T) predict stability across 5–40°C .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on this compound’s inflammatory effects?

Discrepancies arise from model specificity:

Properties

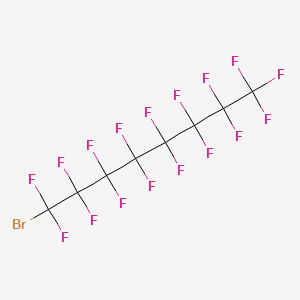

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWXOGTJWMJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC8F17, C8BrF17 | |

| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046560 | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

423-55-2 | |

| Record name | Perfluorooctyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubron [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUBRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.